molecular formula C21H24Cl2N4O2 B14814583 N-(2,4-dichlorophenyl)-4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxobutanamide

N-(2,4-dichlorophenyl)-4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxobutanamide

Cat. No.: B14814583
M. Wt: 435.3 g/mol
InChI Key: WDXZVGZGTNTCMG-ZVHZXABRSA-N
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Preparation Methods

The synthesis of N-(2,4-dichlorophenyl)-4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxobutanamide involves several steps. The synthetic route typically includes the reaction of 2,4-dichloroaniline with ethyl acetoacetate under specific conditions to form an intermediate product. This intermediate is then reacted with 4-(diethylamino)benzaldehyde in the presence of a hydrazine derivative to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2,4-dichlorophenyl)-4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxobutanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dichlorophenyl)-4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxobutanamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxobutanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H24Cl2N4O2

Molecular Weight

435.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-N'-[(E)-[4-(diethylamino)phenyl]methylideneamino]butanediamide

InChI

InChI=1S/C21H24Cl2N4O2/c1-3-27(4-2)17-8-5-15(6-9-17)14-24-26-21(29)12-11-20(28)25-19-10-7-16(22)13-18(19)23/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,28)(H,26,29)/b24-14+

InChI Key

WDXZVGZGTNTCMG-ZVHZXABRSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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